

The Discovery and History of Mesaconic Acid: A Technical Guide

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Compound Name: Mesaconic acid

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Abstract

Mesaconic acid, a dicarboxylic acid first described in the 19th century, has a rich history intertwined with the development of stereochemistry. Initially identified as an isomer of maleic and fumaric acids, its unique chemical properties and biological significance have continued to attract scientific interest. This technical guide provides an in-depth overview of the history, discovery, and key experimental protocols related to **mesaconic acid**. It further explores its role in biological pathways, including its involvement in vitamin B12 biosynthesis and as a competitive inhibitor of fumarate reductase. Quantitative data from various synthesis methods are summarized, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Mesaconic acid, systematically named (2E)-2-methylbut-2-enedioic acid, is an unsaturated dicarboxylic acid. Its discovery and characterization were pivotal in the early days of organic chemistry, contributing significantly to the understanding of geometric isomerism. Beyond its fundamental chemical interest, **mesaconic acid** has been identified as a metabolite in certain biological pathways, highlighting its relevance in biochemistry and potential applications in drug development. This guide aims to provide a comprehensive technical resource on the history

and discovery of **mesaconic acid**, complete with detailed experimental protocols and visual representations of its chemical and biological interactions.

History and Discovery

The study of **mesaconic acid** is deeply rooted in the pioneering work of Jacobus Henricus van 't Hoff in 1874. While he did not isolate **mesaconic acid** for the first time, his theoretical framework laid the groundwork for understanding its structure and relationship to other isomers.[1][2] Van 't Hoff's proposition of a tetrahedral carbon atom was a revolutionary concept that explained the existence of stereoisomers.[2] He applied this theory to explain the isomerism of unsaturated acids like maleic and fumaric acid, which have the same chemical formula but different spatial arrangements of their atoms.[1] **Mesaconic acid**, along with citraconic acid, were subsequently understood to be methyl-substituted derivatives of fumaric and maleic acid, respectively, exhibiting the same principles of cis-trans isomerism.

Early research focused on the conversion of other organic acids into **mesaconic acid**. It was recognized as one of several isomeric carboxylic acids that could be obtained from citric acid.[3] Various methods were developed for its synthesis, including the heat-induced isomerization of citraconic acid in the presence of dilute nitric acid.[1]

Chemical Synthesis of Mesaconic Acid

Several methods for the synthesis of **mesaconic acid** have been documented over the years. The following table summarizes some of the key historical and modern synthetic approaches with their reported yields.

Precursor	Reagents and Conditions	Yield (%)	Reference
Citraconic Anhydride	Water, dilute Nitric Acid, evaporation	43-52%	[1]
Citric Acid	Dehydration and decarboxylation to itaconic anhydride, isomerization to citraconic anhydride, hydrolysis and acid-catalyzed isomerization	Not specified	[3]
Maleic Acid	Acid catalysis, heat	~85% (for fumaric acid)	[4]
Itaconic Acid	Isomerization	Not specified	[5]

Detailed Experimental Protocol: Synthesis from Citraconic Anhydride

The following protocol is adapted from Organic Syntheses, a reputable source for reliable chemical preparations.[1]

Materials:

- Citraconic anhydride (100 g, 0.89 mole)
- Water (100 cc)
- Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)
- 500-cc Erlenmeyer flask
- Filter apparatus
- Recrystallization solvent (water)

Procedure:

- A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.
- The mixture is evaporated until the appearance of red fumes. The volume at this point is typically around 250 cc.
- The solution is then cooled, and the precipitated **mesaconic acid** is collected on a filter.
- The mother liquor is evaporated to 150 cc and cooled again to collect a second crop of crystals.
- A further concentration of the mother liquor to 50 cc yields more product.
- The entire product is combined and recrystallized from 100 cc of water.
- The final yield of **mesaconic acid**, with a melting point of 203–205°C, is between 50–60 g (43–52% of the theoretical amount).[1]

Logical Workflow for **Mesaconic Acid** Synthesis from Citric Acid:



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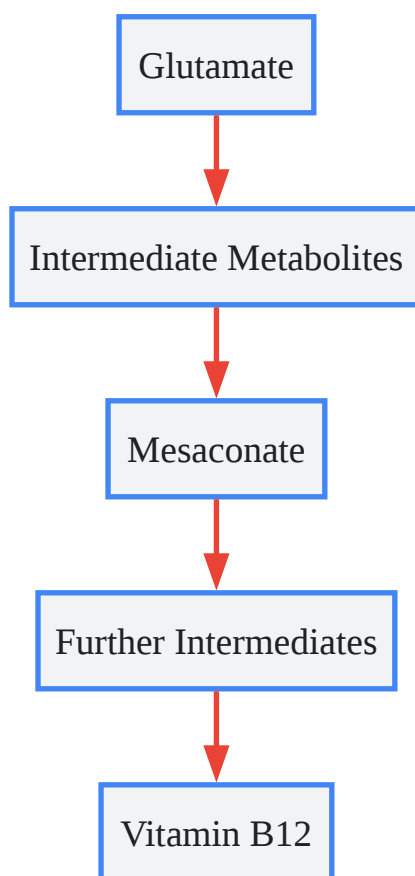
Synthesis of **Mesaconic Acid** from Citric Acid.

Biological Significance and Signaling Pathways

Mesaconic acid is not merely a laboratory curiosity; it plays a role in several biological processes. It has been identified as a metabolite in certain microorganisms and is known to interact with specific enzymes.

Role in Vitamin B12 Biosynthesis

Mesaconic acid is an intermediate in the complex biosynthetic pathway of vitamin B12 (cobalamin) in some anaerobic microorganisms.[3] The pathway is extensive, involving numerous enzymatic steps. While a detailed depiction of the entire pathway is beyond the scope of this guide, the following diagram illustrates the conceptual involvement of **mesaconic acid**. The conversion of glutamate to mesaconate is a key step in this process.

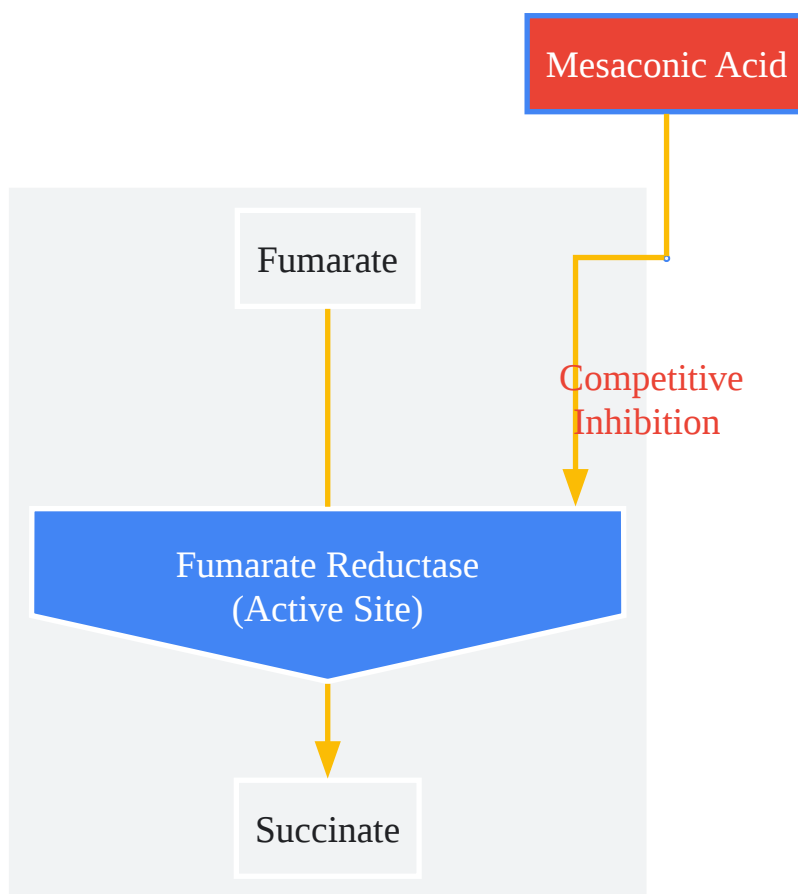


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Conceptual role of Mesaconate in Vitamin B12 synthesis.

Competitive Inhibition of Fumarate Reductase

Mesaconic acid acts as a competitive inhibitor of fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate.[3] This inhibition is due to the structural similarity between **mesaconic acid** and the enzyme's natural substrate, fumarate. The methyl group on **mesaconic acid** likely interferes with the proper binding and catalytic activity of the enzyme.

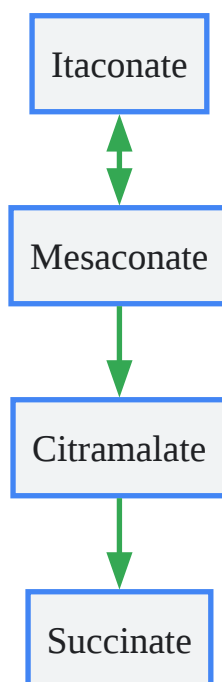


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Inhibition of Fumarate Reductase by **Mesaconic Acid**.

Dissimilation in *Pseudomonas* species

Studies on *Pseudomonas* have revealed a metabolic pathway for the dissimilation of itaconic and **mesaconic acids**. This pathway involves the interconversion of itaconate, mesaconate, and citramalate, ultimately leading to the formation of common metabolic intermediates like succinate.^[2]



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Metabolic pathway of **Mesaconic Acid** in *Pseudomonas* sp.

Conclusion

From its theoretical conception in the foundational days of stereochemistry to its identification as a key metabolite in complex biological pathways, **mesaconic acid** continues to be a molecule of significant interest. The historical context of its discovery provides a fascinating glimpse into the evolution of organic chemistry. The availability of reliable synthetic protocols, such as the one detailed from Organic Syntheses, enables further research into its properties and potential applications. For drug development professionals, the role of **mesaconic acid** as an enzyme inhibitor and a metabolic intermediate suggests avenues for the design of novel therapeutic agents. The visual representations of its synthesis and biological interactions provided in this guide are intended to serve as a valuable resource for researchers and scientists in their ongoing exploration of this multifaceted molecule.

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